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Compound of Interest

Compound Name: PACOCF3

Cat. No.: B115815 Get Quote

Executive Summary: Palmitoyl trifluoromethyl ketone (PACOCF3) is a potent and selective

inhibitor of the Ca2+-independent phospholipase A2 (iPLA2), specifically targeting the Group VI

isoform. As a long-chain fatty acyl trifluoromethyl ketone, it acts as a reversible, transition-state

analog, making it a valuable tool for dissecting the specific roles of iPLA2 in cellular signaling

cascades. This document provides an in-depth overview of PACOCF3, including its mechanism

of action, quantitative inhibitory data, relevant experimental protocols, and its application in

elucidating the arachidonic acid signaling pathway.

Introduction to Phospholipase A2 (PLA2)
Superfamily
The phospholipase A2 (PLA2) superfamily of enzymes is critical for a myriad of cellular

processes, including membrane homeostasis, signal transduction, and the inflammatory

response.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of

glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] The released

fatty acid, often arachidonic acid (AA), is the precursor for the biosynthesis of eicosanoids

(prostaglandins, thromboxanes, and leukotrienes), which are potent lipid mediators of

inflammation.[3][4]

The PLA2 superfamily is broadly categorized into several families, with the most studied being:

Secretory PLA2 (sPLA2): Low molecular weight, Ca2+-dependent enzymes that are

secreted into the extracellular space.
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Cytosolic PLA2 (cPLA2): High molecular weight, Ca2+-dependent enzymes that translocate

to the membrane upon activation. Group IVA cPLA2 is considered a key player in agonist-

induced arachidonic acid release.[5][6]

Ca2+-independent PLA2 (iPLA2): High molecular weight enzymes that do not require Ca2+

for catalysis and are involved in membrane remodeling and basal AA release.[1]

Given the central role of PLA2 in inflammation, isoform-specific inhibitors are crucial for both

therapeutic development and basic research to delineate the distinct functions of each enzyme.

[2][7] PACOCF3 has emerged as a key chemical probe for studying the Group VI iPLA2.

PACOCF3: Inhibitor Profile
PACOCF3 (1,1,1-trifluoroheptadecan-2-one) is a saturated fatty acid analog characterized by a

trifluoromethyl ketone moiety in place of the carboxylic acid group.[8] This structural feature is

key to its inhibitory mechanism.

Table 1: Chemical and Physical Properties of

PACOCF3

Systematic Name 1,1,1-trifluoroheptadecan-2-one

Synonyms Palmityl trifluoromethyl ketone, PTK

CAS Number 141022-99-3[9][10]

Molecular Formula C17H31F3O[9][10]

Molecular Weight 308.42 g/mol [10]

Appearance White to off-white solid powder[9]

Solubility Soluble in DMSO (~33 mg/mL)[9][10]

Mechanism of Action: PACOCF3 functions as a potent, reversible inhibitor of iPLA2.[11][12]

The electrophilic ketone of the trifluoromethyl group is thought to mimic the transition state of

the substrate, allowing it to bind tightly to the enzyme's active site. Studies have shown that the

PACOCF3-PLA2 complex rapidly dissociates upon dilution, confirming the reversible nature of

the inhibition.[11][12]
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Quantitative Data and Selectivity
The utility of PACOCF3 lies in its selectivity for iPLA2 over other major PLA2 isoforms,

particularly cPLA2.

Table 2: In Vitro

Inhibitory

Activity and

Selectivity of

PACOCF3

Target Enzyme Source IC50 Comments Reference

Group VI Ca2+-

independent

PLA2 (iPLA2)

Murine

Macrophage-like

P388D1 cells

3.8 µM (0.0075

mol fraction)

Reversible,

concentration-

dependent

inhibition.

[10][11][12]

Group IV

Cytosolic PLA2

(cPLA2)

Not specified Inactive

The saturated

carbon backbone

is inactive

towards cPLA2.

[13]

Role in Signaling Pathways
PACOCF3 inhibits the release of arachidonic acid from membrane phospholipids by iPLA2,

thereby blocking its subsequent conversion into pro-inflammatory eicosanoids.
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Caption: PACOCF3 selectively inhibits iPLA₂-mediated release of Arachidonic Acid.

Experimental Protocols
PACOCF3 is commonly used in both in vitro and cell-based assays to probe the function of

iPLA2.

In Vitro PLA2 Inhibition Assay (Mixed-Micelle Assay)
This assay directly measures the inhibitory effect of PACOCF3 on the catalytic activity of

purified iPLA2.

Objective: To determine the IC50 value of PACOCF3 against a specific PLA2 isoform.

Methodology:[14][15][16]

Substrate Preparation: Prepare mixed micelles containing a radiolabeled or fluorescently

labeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-phosphatidylcholine) and

a detergent like Triton X-100.

Enzyme & Inhibitor Incubation: In a reaction buffer (e.g., Tris-HCl with EGTA to chelate Ca2+

and ensure iPLA2 specificity), add the purified recombinant iPLA2 enzyme. Add varying

concentrations of PACOCF3 (dissolved in a suitable solvent like DMSO) or vehicle control.
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Reaction Initiation: Initiate the enzymatic reaction by adding the mixed-micelle substrate to

the enzyme/inhibitor mixture.

Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) for a defined period

where the reaction is linear.[11][12]

Reaction Termination: Stop the reaction using a method like the Dole quench

(isopropanol/heptane/H2SO4).[15]

Product Separation & Quantification: Separate the released radiolabeled free fatty acid from

the unhydrolyzed phospholipid substrate using silica gel chromatography.[15] Quantify the

radioactivity in the fatty acid fraction using liquid scintillation counting.

Data Analysis: Calculate the percentage of inhibition at each PACOCF3 concentration

relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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